16alpha-Fluoro-17beta-estradiol is a colorless crystal with the molecular formula C18H23FO2 . It is an analog of estradiol, which is a type of estrogen . The exact mass is 290.168 and the molecular weight is approximately 290.37 .
The synthesis of 16alpha-Fluoro-17beta-estradiol has been studied using automated methods . The synthesis process includes percolation of the [18F] fluoride in an anion exchange cartridge, elution of the cartridge, azeotropic drying in 3 steps, labeling using 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), and hydrolysis in 1 step . The purification of the product is done using solid phase extraction (SPE) cartridges .
The molecular structure of 16alpha-Fluoro-17beta-estradiol consists of 18 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . It has 6 defined stereocenters .
The chemical reactions of 16alpha-Fluoro-17beta-estradiol have been studied in the context of its use as a radiopharmaceutical . The synthesis process involves radiofluorination and hydrolysis .
16alpha-Fluoro-17beta-estradiol has a density of 1.24 g/cm3 and a boiling point of 453.6ºC at 760 mmHg . It has a flash point of 228.1ºC .
16alpha-Fluoro-17beta-estradiol, also known as 16alpha-[18F]fluoro-17beta-estradiol or 16-fluoroestradiol, is a synthetic derivative of estradiol that has been developed primarily for use as a radiotracer in positron emission tomography (PET) imaging. This compound is specifically designed to target estrogen receptors, making it particularly useful in the diagnosis and monitoring of estrogen receptor-positive cancers, such as breast cancer. Its ability to bind selectively to estrogen receptors allows for the visualization of these receptors in vivo, aiding in treatment planning and monitoring.
16alpha-Fluoro-17beta-estradiol is classified as a radiopharmaceutical agent. It falls under the category of compounds used for imaging purposes in nuclear medicine. The source of the fluorine-18 isotope used in its synthesis typically comes from cyclotron production of -water, which undergoes nuclear reactions to yield fluorine-18.
The synthesis of 16alpha-Fluoro-17beta-estradiol involves several methods:
The molecular structure of 16alpha-Fluoro-17beta-estradiol features a fluorine atom substituted at the 16α position of the estradiol backbone. The chemical formula is , with a molecular weight of approximately 274.36 g/mol. The compound exhibits a steroidal structure characteristic of estrogens, with functional groups that facilitate binding to estrogen receptors.
The primary chemical reaction involving 16alpha-Fluoro-17beta-estradiol is its binding to estrogen receptors in target tissues. This interaction can be quantitatively assessed through competitive binding assays using tritiated estradiol as a reference ligand. The binding affinity of 16alpha-Fluoro-17beta-estradiol is reported to be about 57% that of estradiol itself .
In addition, the compound can undergo metabolic transformations within biological systems, which may affect its pharmacokinetics and imaging efficacy.
The mechanism of action for 16alpha-Fluoro-17beta-estradiol involves its selective binding to estrogen receptors, particularly estrogen receptor alpha (ERα). Upon binding, it mimics the action of natural estrogens, triggering downstream signaling pathways associated with cell proliferation and differentiation. This mechanism is crucial for its application in imaging, as it allows for the assessment of estrogen receptor expression levels in tumors .
Relevant data indicate that the specific activity can exceed 111 GBq/µmol, making it highly effective for PET imaging applications .
The primary application of 16alpha-Fluoro-17beta-estradiol is in medical imaging, particularly for evaluating estrogen receptor status in breast cancer patients. Its use as a PET tracer allows clinicians to visualize tumor uptake of estrogen receptors non-invasively, facilitating better treatment planning and monitoring responses to therapies such as fulvestrant . Additionally, ongoing research explores its potential in combination with other tracers to enhance predictive capabilities regarding treatment outcomes in hormone receptor-positive malignancies .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3